BenchChemオンラインストアへようこそ!

Levofloxacin-d8 Acyl-β-D-glucuronide

LC-MS/MS Bioanalysis Stable Isotope Labeling

Levofloxacin-d8 Acyl-β-D-glucuronide (Δm +8 Da) is the only chemically identical, isotopically distinct internal standard for levofloxacin acyl-β-D-glucuronide bioanalysis. It co-elutes perfectly with the native metabolite, providing identical extraction recovery, retention time, and ionization efficiency—eliminating matrix-effect bias that non-isotopic standards cannot correct. Essential for GLP-compliant pharmacokinetic, DDI, and UGT-phenotyping studies where regulatory precision (±15% CV) is mandatory. Procure to ensure audit-ready LC-MS/MS data integrity.

Molecular Formula C₂₄H₂₀D₈FN₃O₁₀
Molecular Weight 545.54
Cat. No. B1158229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevofloxacin-d8 Acyl-β-D-glucuronide
Synonyms1-[(3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl-d8)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate]-β-D-glucopyranuronic Acid;  Levofloxacin-d8 Glucuronide; 
Molecular FormulaC₂₄H₂₀D₈FN₃O₁₀
Molecular Weight545.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Levofloxacin-d8 Acyl-β-D-glucuronide: A Stable Isotope-Labeled Internal Standard for Fluoroquinolone Metabolite Quantification


Levofloxacin-d8 Acyl-β-D-glucuronide (C24H20D8FN3O10, MW 545.54) is a deuterated stable isotope-labeled analog of the Phase II glucuronide metabolite of the fluoroquinolone antibiotic levofloxacin . It is intended for use as a highly specific internal standard (IS) for the quantitative bioanalysis of levofloxacin acyl-β-D-glucuronide in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The incorporation of eight deuterium atoms (d8) provides a distinct mass difference (Δm = +8 Da) relative to the unlabeled metabolite (C24H28FN3O10, MW 537.49), enabling precise differentiation and compensation for matrix effects and ionization variability during analytical workflows [1].

Why Unlabeled Levofloxacin Acyl-β-D-glucuronide and Other Internal Standards Cannot Substitute for Levofloxacin-d8 Acyl-β-D-glucuronide


The quantification of levofloxacin acyl-β-D-glucuronide in biological samples by LC-MS/MS is highly susceptible to matrix effects and ionization suppression [1]. Using an unlabeled analog or a non-isotopically matched internal standard leads to significant quantitative inaccuracies because these compounds do not co-elute identically with the target analyte under all chromatographic conditions, nor do they experience identical ionization efficiency shifts [2]. The deuterated Levofloxacin-d8 Acyl-β-D-glucuronide is chemically identical to the native metabolite, ensuring near-identical extraction recovery, chromatographic retention time, and ionization response, thereby providing the most reliable correction for analytical variability. Substitution with a non-deuterated or structurally dissimilar internal standard compromises assay precision and accuracy, which is unacceptable for regulatory pharmacokinetic and drug metabolism studies.

Quantitative Comparative Evidence for Levofloxacin-d8 Acyl-β-D-glucuronide as an Analytical Internal Standard


Molecular Weight Differentiation: d8 vs. Unlabeled Acyl-β-D-glucuronide

The deuterated Levofloxacin-d8 Acyl-β-D-glucuronide possesses a molecular weight of 545.54 g/mol, which is 8.05 Da greater than the unlabeled Levofloxacin Acyl-β-D-glucuronide (MW 537.49 g/mol) . This mass difference, resulting from the substitution of eight hydrogen atoms with deuterium (d8), is critical for mass spectrometric differentiation. In LC-MS/MS analysis, this allows the internal standard to be detected at a distinct m/z channel without interference from the native analyte, a prerequisite for accurate quantification [1].

LC-MS/MS Bioanalysis Stable Isotope Labeling

Purity Specification Advantage: d8 Internal Standard vs. Unlabeled Metabolite Standard

Commercially available Levofloxacin-d8 Acyl-β-D-glucuronide is typically supplied with a purity specification of 95% or higher . In contrast, the unlabeled Levofloxacin Acyl-β-D-glucuronide is commonly offered at a lower purity grade, often around 80% . This difference in purity is critical for the intended application; a higher purity internal standard reduces the risk of introducing unknown impurities that could interfere with the analysis, leading to more reliable quantification of the target metabolite.

Analytical Chemistry Reference Standards Quality Control

Enzymatic Glucuronidation Kinetics of Levofloxacin Relative to Other Fluoroquinolones

The glucuronidation of levofloxacin (LVFX) in human liver microsomes exhibits the lowest intrinsic clearance (CLint) among four fluoroquinolones tested: Moxifloxacin (MFLX) > Grepafloxacin (GPFX) > Sitafloxacin (STFX) >> Levofloxacin (LVFX) [1]. This indicates that levofloxacin is the least efficiently glucuronidated, leading to a lower proportion of the acyl-glucuronide metabolite formed in vivo. For bioanalytical studies, this emphasizes the need for a highly sensitive and specific internal standard, such as the deuterated Levofloxacin-d8 Acyl-β-D-glucuronide, to accurately quantify the relatively low-abundance metabolite in complex biological matrices.

Drug Metabolism Pharmacokinetics UGT Enzymes

Chemical Instability of Acyl Glucuronides and the Need for a Stable Isotope-Labeled Internal Standard

Acyl glucuronides, including the glucuronide conjugate of levofloxacin, are known for their inherent chemical instability in physiological conditions, leading to hydrolysis and acyl migration that can produce multiple isomeric forms [1]. The use of a deuterated internal standard like Levofloxacin-d8 Acyl-β-D-glucuronide is crucial for accurate quantification because it undergoes the same degradation pathways at the same rate as the native metabolite [2]. This ensures that the internal standard-to-analyte ratio remains constant throughout sample processing and analysis, even if partial degradation occurs, thereby correcting for these pre-analytical and analytical losses.

Drug Metabolism Chemical Stability Bioanalysis

Primary Research and Industrial Applications for Levofloxacin-d8 Acyl-β-D-glucuronide


LC-MS/MS Bioanalysis of Levofloxacin Metabolites in Pharmacokinetic Studies

Levofloxacin-d8 Acyl-β-D-glucuronide is the definitive internal standard for the accurate quantification of the glucuronide metabolite in plasma, urine, and tissue samples during pharmacokinetic and toxicokinetic studies. Its use ensures reliable data for calculating key parameters such as metabolite exposure (AUC), clearance, and formation half-life, which are essential for understanding the drug's metabolic fate and informing dosing regimens [1].

Drug-Drug Interaction (DDI) Studies Involving UGT Enzymes

In studies evaluating the potential for drug-drug interactions mediated by UDP-glucuronosyltransferase (UGT) enzymes, Levofloxacin-d8 Acyl-β-D-glucuronide serves as a critical internal standard. It allows for the precise measurement of changes in levofloxacin glucuronidation rates in the presence of UGT inhibitors or inducers, thereby quantifying the magnitude of the metabolic interaction [2].

Metabolite Identification and Impurity Profiling in Pharmaceutical Quality Control

This deuterated standard is used as a reference material for the confirmation and relative quantification of the levofloxacin acyl-glucuronide impurity in active pharmaceutical ingredient (API) batches. Its distinct isotopic signature aids in the unambiguous identification of the metabolite peak in complex chromatograms generated during forced degradation studies or stability testing [3].

Calibration of In Vitro Metabolism Assays (Hepatocytes, Microsomes, Recombinant Enzymes)

Levofloxacin-d8 Acyl-β-D-glucuronide is essential for generating accurate calibration curves to quantify the formation of the acyl-glucuronide metabolite in various in vitro metabolic systems, including primary hepatocytes, liver microsomes, and recombinant UGT enzymes. This enables precise determination of enzyme kinetic parameters (Km, Vmax) and intrinsic clearance, which are crucial for predicting human metabolism and assessing drug safety [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levofloxacin-d8 Acyl-β-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.